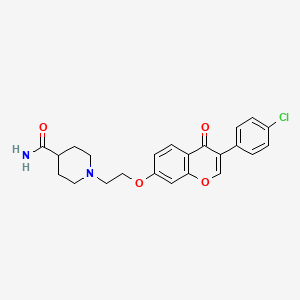

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFXLPTKHJVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB. It binds to PKB, preventing ATP from binding, which inhibits the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway. By inhibiting PKB, it disrupts the normal signaling through this pathway, which can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties. It is well absorbed and eliminated largely by metabolism. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.

Biological Activity

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic compound that falls within the class of chromen derivatives, known for their diverse biological activities. This article reviews existing literature on its biological activities, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring linked to a chromen derivative with a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide exhibit a range of biological activities:

- Antimicrobial Activity : Chromen derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in the context of Alzheimer’s disease. They act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing cholinergic signaling in the brain .

- Antioxidant Properties : The antioxidant capacity of chromen derivatives has been explored, indicating their potential to mitigate oxidative stress-related damage in cells .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling. This is particularly relevant in neurodegenerative diseases where cholinergic deficits are prominent.

- Antioxidant Activity : By scavenging free radicals and enhancing cellular antioxidant defenses, these compounds can protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have provided insights into the specific biological activities of related compounds:

- Neuroprotective Studies : A study evaluated several chromen derivatives for their AChE inhibitory activity. The most potent compound displayed an IC50 value significantly lower than that of standard drugs used in Alzheimer’s treatment, demonstrating promising neuroprotective effects .

- Antimicrobial Efficacy : Research comparing various chromen derivatives revealed that certain substitutions on the phenyl ring enhanced antibacterial activity against resistant strains of bacteria, suggesting that structural modifications can optimize efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | AChE Inhibition IC50 (μM) | Antimicrobial Activity | Antioxidant Capacity |

|---|---|---|---|

| Compound A | 0.62 | Moderate | High |

| Compound B | 0.30 | High | Moderate |

| 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, with insights into their pharmacological and synthetic profiles:

Structural and Electronic Modulations

- 4-Chlorophenyl vs. 4-Methoxyphenyl (Compound 20): The electron-withdrawing chlorine in the target compound likely strengthens π-π stacking interactions with AChE’s aromatic gorge, whereas the methoxy group in Compound 20 may reduce binding affinity due to its electron-donating nature .

- Piperidine-4-carboxamide vs. Propynyl Carbamate (Compound 20): The carboxamide group in the target compound provides hydrogen-bonding sites critical for enzyme active-site interactions, while the carbamate in Compound 20 is prone to hydrolysis, reducing metabolic stability .

Pharmacokinetic Considerations

- Ionization State: Thiazolidinone derivatives with carboxylic acid groups (e.g., ) are ionized at physiological pH, limiting blood-brain barrier penetration, unlike the neutral carboxamide in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.